molecular formula C13H10O2S B091481 Phenyl 2-mercaptobenzoate CAS No. 15570-18-0

Phenyl 2-mercaptobenzoate

Cat. No.: B091481
CAS No.: 15570-18-0
M. Wt: 230.28 g/mol
InChI Key: VPYKTMHVSTXCMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 2-mercaptobenzoate is an organic compound with the molecular formula C13H10O2S It is a derivative of benzoic acid and is characterized by the presence of a phenyl group and a mercapto group attached to the benzoate structure

Scientific Research Applications

Phenyl 2-mercaptobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 2-mercaptobenzoate can be synthesized through several methods. One common approach involves the reaction of benzoic acid with thiophenol in the presence of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction typically proceeds as follows: [ \text{C6H5COOH} + \text{C6H5SH} \xrightarrow{\text{PCl5 or SOCl2}} \text{C6H5CO-S-C6H5} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Phenyl 2-mercaptobenzoate undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products:

    Oxidation: Disulfides (e.g., diphenyl disulfide) or sulfonic acids.

    Reduction: Thiols (e.g., thiophenol).

    Substitution: Halogenated or nitrated derivatives of this compound.

Mechanism of Action

The mechanism of action of phenyl 2-mercaptobenzoate involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways. The phenyl group can also participate in hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Phenyl 2-mercaptobenzoate can be compared with other similar compounds, such as:

    Phenyl benzoate: Lacks the mercapto group, resulting in different chemical reactivity and biological activity.

    2-Mercaptobenzoic acid: Lacks the phenyl group, leading to different solubility and interaction properties.

    Thiophenol: Lacks the benzoate structure, affecting its overall stability and reactivity.

Uniqueness: this compound’s combination of a phenyl group and a mercapto group attached to a benzoate structure gives it unique chemical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

phenyl 2-sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2S/c14-13(11-8-4-5-9-12(11)16)15-10-6-2-1-3-7-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYKTMHVSTXCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30165954
Record name Phenyl 2-mercaptobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15570-18-0
Record name Phenyl 2-mercaptobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15570-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl 2-mercaptobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015570180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl 2-mercaptobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30165954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl 2-mercaptobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.001
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 250 ml three-necked flask a mixture of 69.4 g (0.45 mol) of thiosalicylic acid and 42.3 g (0.45 mol) of phenol is melted at 135° C. with stirring. Then, at 125°-130° C., 24.5 g (0.16 mol) of phosphorus oxychloride are added dropwise, HCl being liberated. When the addition is complete (about 15 min.) stirring is carried out for 30 minutes. The resulting dark-brown clear solution is stirred into 500 ml of water, a brown oil separating. This oil is taken up in ethyl acetate. The organic phase is extracted three times by shaking with soda solution, washed with water, dried and concentrated to a residue. The residue, which still contains phenol, is purified by distillation. The crude product is recrystallised from 250 ml of absolute methanol in the presence of activated carbon. The product is obtained in the form of colourless crystals having a melting point of 89° C. The yield is 36.0 g (=35% of the theoretical amount).
Quantity
69.4 g
Type
reactant
Reaction Step One
Quantity
42.3 g
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl 2-mercaptobenzoate
Reactant of Route 2
Reactant of Route 2
Phenyl 2-mercaptobenzoate
Reactant of Route 3
Reactant of Route 3
Phenyl 2-mercaptobenzoate
Reactant of Route 4
Reactant of Route 4
Phenyl 2-mercaptobenzoate
Reactant of Route 5
Reactant of Route 5
Phenyl 2-mercaptobenzoate
Reactant of Route 6
Phenyl 2-mercaptobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.